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Compound of Interest

Compound Name: Megalomicin C1

Cat. No.: B1198313 Get Quote

Megalomicin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Megalomicin C1, a 14-membered macrolide antibiotic, represents a significant area of interest

in novel drug development due to its broad spectrum of biological activities, including

antibacterial, antiparasitic, and antiviral properties. This technical guide provides an in-depth

overview of Megalomicin C1, focusing on its chemical identity, biological functions, and the

molecular pathways governing its synthesis. Detailed experimental protocols and quantitative

data are presented to facilitate further research and development in this promising field.

Chemical Identity
CAS Number: 49669-76-3[1][2]

IUPAC Name: [(2S,3S,4R,6R)-4-acetyloxy-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-

[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-

(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-

hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-2,4-dimethyloxan-3-yl] acetate[3]

Molecular Formula: C₄₈H₈₄N₂O₁₇

Molecular Weight: 961.18 g/mol [1]
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Biological Activity
Megalomicin C1 exhibits a range of biological activities, making it a versatile candidate for

therapeutic development.

Antibacterial Activity
Megalomicin C1 is active against various Gram-positive bacteria. The table below summarizes

the Minimum Inhibitory Concentration (MIC) values for Megalomicin C1 against selected

bacterial strains.

Bacterial Strain MIC (µg/mL) Reference

Staphylococcus aureus 0.1 - 1.56 [4]

Streptococcus faecalis 0.1 - 0.75

Streptococcus pyogenes 0.01 - 0.75

Bacillus subtilis 8 - 16 [5]

Antiparasitic Activity
Megalomicin C1 has demonstrated significant activity against the malaria parasite,

Plasmodium falciparum.

Plasmodium falciparum
Strain

IC₅₀ (µM) Reference

3D7 (chloroquine-sensitive) 6.37 ± 2.99

Dd2 (chloroquine-resistant) 0.155 [6]

W2 (chloroquine-resistant) 0.004 ± 0.0009 [6]

Antiviral Activity
Megalomicin C1 has been shown to possess antiviral properties, notably against swine fever

virus and herpes simplex virus type 1 (HSV-1).
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Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
This protocol is adapted from standard microdilution methods.[7][8][9][10][11]

Preparation of Bacterial Inoculum:

Culture the bacterial strain overnight on an appropriate agar medium.

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland

standard (approximately 1.5 x 10⁸ CFU/mL).

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in

the test wells.

Preparation of Megalomicin C1 Dilutions:

Prepare a stock solution of Megalomicin C1 in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-

well microtiter plate to achieve the desired concentration range.

Inoculation and Incubation:

Add the prepared bacterial inoculum to each well of the microtiter plate containing the

Megalomicin C1 dilutions.

Include a growth control (no antibiotic) and a sterility control (no bacteria).

Incubate the plate at 37°C for 18-24 hours.

Data Analysis:

The MIC is determined as the lowest concentration of Megalomicin C1 that completely

inhibits visible growth of the bacteria.
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In Vitro Antiplasmodial Activity Assay
This protocol is based on the SYBR Green I-based fluorescence assay.[3][12][13][14]

Parasite Culture:

Culture Plasmodium falciparum strains in vitro in human O+ erythrocytes at 5% hematocrit

in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25

mM NaHCO₃.

Maintain the cultures at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

Synchronize the parasite culture to the ring stage before the assay.

Drug Dilution and Assay Setup:

Prepare a stock solution of Megalomicin C1 in DMSO.

Perform serial dilutions in complete culture medium in a 96-well plate.

Add parasitized erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.

Include parasite-only (negative control) and uninfected erythrocyte (background) wells.

Incubation and Lysis:

Incubate the plate for 72 hours under the conditions described above.

After incubation, lyse the cells by adding a lysis buffer containing SYBR Green I.

Data Analysis:

Measure fluorescence using a fluorescence plate reader (excitation: 485 nm, emission:

530 nm).

Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a

sigmoidal curve using appropriate software.
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Plaque Reduction Assay for Antiviral Activity
This is a general protocol for assessing antiviral activity.[15][16][17][18][19]

Cell Culture and Virus Inoculation:

Seed a suitable host cell line (e.g., Vero cells for HSV-1) in 24-well plates and grow to

confluence.

Prepare serial dilutions of the virus stock.

Infect the cell monolayers with the virus dilutions and incubate for 1-2 hours to allow for

viral adsorption.

Drug Treatment and Overlay:

Prepare serial dilutions of Megalomicin C1 in the culture medium.

After the adsorption period, remove the virus inoculum and overlay the cell monolayers

with a medium containing the different concentrations of Megalomicin C1 and a gelling

agent (e.g., carboxymethylcellulose or agarose).

Incubation and Plaque Visualization:

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation

(typically 2-3 days).

Fix the cells with a fixing solution (e.g., 10% formalin).

Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

Data Analysis:

Count the number of plaques in each well.

Calculate the percentage of plaque reduction compared to the virus control (no drug).

Determine the IC₅₀ value, which is the concentration of Megalomicin C1 that reduces the

number of plaques by 50%.
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Biosynthesis of Megalomicin
The biosynthesis of Megalomicin is a complex process that involves the modification of the

erythromycin scaffold. A key step is the synthesis and attachment of the unique deoxyamino

sugar, L-megosamine.

L-megosamine Biosynthesis Pathway
The biosynthesis of TDP-L-megosamine from the precursor TDP-4-keto-6-deoxy-D-glucose

involves five key enzymatic steps.[1][20]

TDP-L-megosamine Biosynthesis

TDP-4-keto-6-deoxy-D-glucose TDP-2,3,6-trideoxy-D-glycero-hex-2-en-4-ulose

MegBVI
(2,3-dehydratase) TDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose

MegDII
(transaminase) TDP-3-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose

MegDIII
(N,N-dimethyltransferase) TDP-3-dimethylamino-2,3,6-trideoxy-4-keto-L-glucose

MegDIV
(5-epimerase) TDP-L-megosamine

MegDV
(4-ketoreductase)

Click to download full resolution via product page

Caption: Biosynthetic pathway of TDP-L-megosamine.

Conversion of Erythromycin to Megalomicin
The final steps in Megalomicin biosynthesis involve the glycosylation of an erythromycin

intermediate with TDP-L-megosamine.[2]
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Final Biosynthetic Steps

Erythromycin D

Erythromycin C

MegK
(P450 hydroxylase)

Megalomicin AMegDI (glycosyltransferase)
MegDVI (helper protein)

TDP-L-megosamine

Click to download full resolution via product page

Caption: Conversion of Erythromycin D to Megalomicin A.

Experimental Workflow: Heterologous Expression in
Saccharopolyspora erythraea
This workflow outlines the general steps for the heterologous expression of the megalomicin

biosynthetic gene cluster in S. erythraea.[2][21][22][23][24]
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Heterologous Expression Workflow

Isolate 'meg' gene cluster
from Micromonospora megalomicea

Clone 'meg' cluster into
an appropriate expression vector

Transform Saccharopolyspora erythraea
with the expression vector

Culture the recombinant S. erythraea strain

Induce gene expression
(if using an inducible promoter)

Fermentation and production of Megalomicin

Extract metabolites from the culture broth

Analyze extracts by HPLC and MS
to confirm Megalomicin production

Purified Megalomicin

Click to download full resolution via product page

Caption: Workflow for heterologous production of Megalomicin.
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Conclusion
Megalomicin C1 is a macrolide with significant therapeutic potential, underscored by its

diverse biological activities. The elucidation of its biosynthetic pathway opens avenues for the

combinatorial biosynthesis of novel analogs with potentially improved pharmacological

properties. The experimental protocols and data presented in this guide are intended to serve

as a valuable resource for the scientific community to advance the research and development

of Megalomicin C1 and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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